REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]=1[CH2:11][CH2:12][NH2:13].C([BH3-])#N.[Na+].[OH-].[Na+]>C(O)(=O)C>[CH3:1][CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]1[CH2:11][CH2:12][NH2:13] |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(NC2=CC=CC=C12)CCN
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(NC2=CC=CC=C12)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |